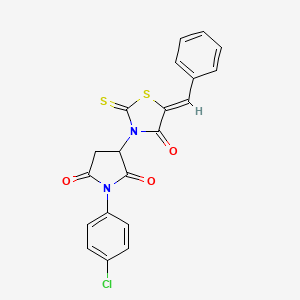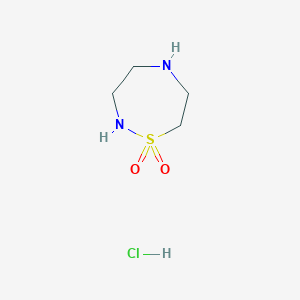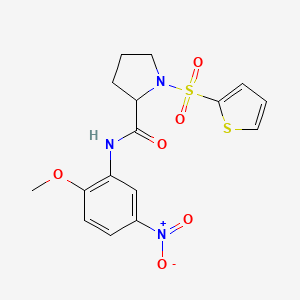
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H13ClN2O3S2 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
(Z)-3-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione and similar compounds have been explored in various chemical reactions and synthesis processes. Kandeel and Youssef (2001) investigated the reactions of related thiazolidines with nitrile oxides, leading to the synthesis of novel compounds with proven structures via microanalytical and spectral data (Kandeel & Youssef, 2001). Moreover, the solvent-free synthesis methods for similar derivatives have been optimized, considering their potential anti-cancer activities (Somayajulu, Hariharan, & Subhash, 2021).
Antileukemic Properties
Notably, these compounds have shown promise in antileukemic applications. Kryshchyshyn et al. (2020) synthesized a series of pyrrolidinedione-thiazolidinone hybrids, with one compound demonstrating significant antiproliferative action against certain leukemia cell lines (Kryshchyshyn et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of these compounds is also noteworthy. Jat et al. (2006) synthesized derivatives that exhibited antibacterial activities against several bacterial strains and antifungal activities against fungi like A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006). Levshin et al. (2022) further explored this by synthesizing novel Mycosidine derivatives that showed high antifungal activity (Levshin et al., 2022).
Antidiabetic and Hypoglycemic Effects
Another important area is the antidiabetic and hypoglycemic effects of thiazolidinedione derivatives. Kim et al. (2004) designed and synthesized compounds for evaluating their effect on triglyceride accumulation and glucose levels, with some compounds showing potential for further pharmacological studies (Kim et al., 2004).
Anti-Inflammatory and Endothelial Cell Activation
These compounds also show anti-inflammatory properties and affect endothelial cell activation. Uchôa et al. (2009) investigated one such compound for its anti-inflammatory potential in pre-clinical studies (Uchôa et al., 2009). Rudnicki et al. (2016) characterized the effects of new thiazolidinediones on endothelial cells, revealing their role in modulating endothelial cell activation and dysfunction (Rudnicki et al., 2016).
Crystal Structure and Computational Studies
The crystal structure and computational studies of these compounds are essential for understanding their properties. Khelloul et al. (2016) characterized a related compound using X-ray diffraction and theoretical investigations (Khelloul et al., 2016).
Inhibition of DNA Topoisomerase I Activity
Finally, the inhibition of DNA topoisomerase I activity by thiazacridine derivatives, which are structurally similar, suggests potential applications in cancer therapy. Barros et al. (2013) found that these derivatives induced apoptosis and inhibited DNA topoisomerase I activity in human colon carcinoma cells (Barros et al., 2013).
Propiedades
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-6-8-14(9-7-13)22-17(24)11-15(18(22)25)23-19(26)16(28-20(23)27)10-12-4-2-1-3-5-12/h1-10,15H,11H2/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPLHUOXWKGDG-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)



![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)


![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)


